molecular formula C10H9ClN2O2 B8188178 Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B8188178
M. Wt: 224.64 g/mol
InChI Key: PETOTUPLKPZUTB-UHFFFAOYSA-N
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Description

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at the 7-position and an ethyl carboxylate group at the 1-position.

Properties

IUPAC Name

ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETOTUPLKPZUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A widely employed strategy involves the cyclocondensation of 2-aminopyridine derivatives with α-haloesters. For example, 5-chloropyridin-2-amine reacts with ethyl 2-bromoacetate in ethanol under reflux to form the imidazo[1,5-a]pyridine core.

Procedure:

  • 5-Chloropyridin-2-amine (1.0 equiv) and ethyl 2-bromoacetate (1.2 equiv) are combined in ethanol.

  • The mixture is heated to 60–80°C for 12–24 hours.

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 2:8).

Key Data:

ParameterValue
Yield40–55%
Purity≥95% (HPLC)
Reaction Time18–24 hours

Advantages : Straightforward setup and readily available starting materials.
Limitations : Moderate yields due to competing side reactions.

Iodine-Catalyzed Oxidative Cyclization

Reaction Overview

A metal-free approach utilizes iodine as a catalyst for oxidative cyclization. This method avoids transition metals, enhancing sustainability.

Procedure:

  • 2-Methylpyridine (1.0 equiv) and ethyl glyoxylate (1.5 equiv) are combined in DMSO.

  • Iodine (2.0 equiv) and trifluoroacetic acid (TFA) (1.5 equiv) are added.

  • The reaction is heated to 120°C for 12 hours.

  • Purification via flash chromatography yields the product.

Key Data:

ParameterValue
Yield65–72%
CatalystI₂/TFA
SolventDMSO

Mechanistic Insight : Iodine facilitates C–H activation, enabling cyclization via a radical pathway.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation significantly reduces reaction times. A representative protocol involves 2-amino-5-chloropyridine and ethyl 3-oxobutanoate under acidic conditions.

Procedure:

  • 2-Amino-5-chloropyridine (1.0 equiv) and ethyl 3-oxobutanoate (1.1 equiv) are mixed in acetic acid.

  • The mixture is irradiated at 150°C for 20–30 minutes.

  • The product is isolated via recrystallization (ethanol/water).

Key Data:

ParameterValue
Yield75–82%
Reaction Time20–30 minutes
Energy Input300 W

Advantages : High yields and rapid kinetics.

Chlorination of Imidazo[1,5-a]pyridine Precursors

Reaction Overview

Post-synthetic chlorination introduces the chloro substituent. For example, ethyl imidazo[1,5-a]pyridine-1-carboxylate is treated with POCl₃ in DMF.

Procedure:

  • The precursor (1.0 equiv) is dissolved in DMF.

  • POCl₃ (3.0 equiv) is added dropwise at 0°C.

  • The mixture is heated to 100°C for 6 hours.

  • Neutralization with NaHCO₃ yields the chlorinated product.

Key Data:

ParameterValue
Yield68–75%
Chlorination AgentPOCl₃
Temperature100°C

Limitations : Requires careful handling of corrosive reagents.

One-Pot Tandem Reactions

Reaction Overview

A one-pot method combines cyclization and esterification. 5-Chloro-2-aminopyridine reacts with ethyl 2-oxoacetate in the presence of Bi(OTf)₃ and p-TsOH.

Procedure:

  • 5-Chloro-2-aminopyridine (1.0 equiv), ethyl 2-oxoacetate (1.2 equiv), Bi(OTf)₃ (5 mol%), and p-TsOH (1.5 equiv) are mixed in dichloroethane.

  • The reaction is heated to 150°C for 6 hours.

  • Purification via column chromatography (ethyl acetate/hexane) yields the product.

Key Data:

ParameterValue
Yield78–85%
CatalystBi(OTf)₃/p-TsOH
SolventDichloroethane

Mechanistic Insight : Bi(OTf)₃ activates the carbonyl group, while p-TsOH facilitates proton transfer.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Cyclocondensation40–5518–24 hSimple setupModerate yields
Iodine-Catalyzed65–7212 hMetal-freeHigh temperature required
Microwave-Assisted75–820.5 hRapid synthesisSpecialized equipment needed
Chlorination68–756 hLate-stage modificationCorrosive reagents
One-Pot Tandem78–856 hHigh efficiencyCostly catalysts

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate has been studied for its potential antimicrobial properties. This compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that derivatives of imidazo[1,5-a]pyridine can inhibit the growth of pathogens, which is crucial in addressing antibiotic resistance issues.

Antituberculosis Properties
Recent studies have demonstrated that imidazo[1,5-a]pyridine derivatives can inhibit the growth of Mycobacterium tuberculosis. This compound has shown promise as a lead compound in the development of new antituberculosis agents. The mechanism often involves targeting specific enzymes critical for the survival of the bacteria, such as QcrB, which is involved in electron transport and ATP synthesis in Mycobacterium tuberculosis .

Anticancer Applications
Research has indicated that imidazo[1,5-a]pyridine derivatives can possess anticancer properties. This compound may induce apoptosis in cancer cells through modulation of cell signaling pathways. Studies have suggested that compounds with similar structures can inhibit tumor growth in vitro and may serve as templates for developing new anticancer therapies .

Chemical Synthesis

This compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution patterns that can enhance biological activity or alter chemical properties. The compound can undergo several reactions including oxidation and substitution, making it versatile for further chemical modifications .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit critical enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, in the context of tuberculosis treatment, it might interfere with the electron transport chain critical for bacterial survival .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ScreeningShowed activity against multiple bacterial strains; potential for antibiotic development .
Antituberculosis ActivityDemonstrated inhibition of Mycobacterium tuberculosis; targets QcrB enzyme .
Anticancer MechanismInduces apoptosis in cancer cells; potential lead for anticancer drug development .

Mechanism of Action

The mechanism of action of Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of the chlorine substituent significantly impacts molecular properties. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Purity Key Suppliers
Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate* C₁₀H₉ClN₂O₂ ~224.64 7-Cl N/A Not explicitly listed in evidence
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate C₁₀H₉ClN₂O₂ 224.64 5-Cl 95% CymitQuimica (discontinued)
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate C₁₀H₉ClN₂O₂ ~224.64 3-Cl ≥95% MSE Supplies
Ethyl imidazo[1,5-a]pyridine-1-carboxylate C₁₀H₁₀N₂O₂ 190.20 None 99% Shaanxi Dideu Medichem, AK Scientific

*Note: Data for the 7-chloro isomer are inferred from structural analogs.

  • Spectral Differences :

    • IR Spectroscopy : The carbonyl (C=O) stretch in carboxylate analogs appears at 1666–1690 cm⁻¹ . Chlorine’s electron-withdrawing effect may slightly increase this value.
    • NMR : Chlorine at the 7-position would deshield nearby protons, altering chemical shifts compared to 3- or 5-chloro isomers. For example, the 5-chloro derivative’s aromatic protons resonate at δ 6.99–8.12 ppm , while the 3-chloro analog’s shifts remain unreported but likely differ due to proximity to the ester group.
  • Crystallography : In pyrazolo[1,5-a]pyrimidine analogs (structurally related), substituents influence dihedral angles and hydrogen bonding. For example, methyl or phenyl groups induce planarity deviations of ~1.3° . Chlorine’s steric effects may similarly perturb crystal packing.

Commercial Availability and Cost

  • The 5-chloro isomer (95% purity) is listed as discontinued, while the 3-chloro analog remains available at ≥95% purity .
  • Non-chlorinated derivatives (e.g., CAS 119448-87-2) are more accessible, priced at ~$1.10/g (99% purity) . The 7-chloro isomer’s scarcity suggests higher costs and longer lead times.

Critical Analysis of Evidence Gaps and Contradictions

  • Molecular Weight Discrepancies : The 5-chloro derivative’s molecular weight is reported as both 224.6437 and 224.64 in , likely due to rounding differences .
  • Limited Data on 7-Chloro Isomer: No direct spectral or crystallographic data are available, necessitating extrapolation from analogs.
  • Biological Data : Activity studies for chlorinated imidazo[1,5-a]pyridines are underrepresented in the evidence, highlighting a research gap.

Biological Activity

Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, which is known for its role in various bioactive compounds. The presence of chlorine and the ethyl carboxylate group may influence its interaction with biological targets.

Molecular Formula: C₁₀H₉ClN₂O₂
Molecular Weight: 224.64 g/mol
Density: 1.367 g/cm³

Research indicates that compounds within the imidazo[1,5-a]pyridine class can exhibit various biological activities, including:

  • Antimicrobial Activity: this compound has shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of certain bacterial strains, though specific data on its efficacy against various pathogens is still emerging.
  • Anticancer Properties: Preliminary investigations have indicated potential anticancer effects, particularly through the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit the PI3K pathway, a crucial target in cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activities of imidazo[1,5-a]pyridine derivatives, including:

Study Findings Notes
Moraski et al. (2022)Identified imidazo derivatives with significant anti-TB activityMIC values ranged from 0.03 to 5.0 μM against Mtb H37Rv strain
Abrahams et al. (2020)High throughput screening revealed potent inhibitors against MtbFocused on structural modifications to enhance activity against resistant strains
Kroon et al. (2023)Explored multicomponent reactions to synthesize derivativesInvestigated glucose uptake and vesicle transport mechanisms related to cancer cell metabolism

Q & A

Q. What are the common synthetic routes for Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, tert-butyl carboxylate-protected imidazo[1,5-a]pyridine derivatives can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, followed by deprotection and esterification. Key steps include:

  • Cyclization : Reacting halogenated pyridine precursors with ethyl chloroformate under basic conditions.
  • Functionalization : Introducing substituents (e.g., chloro groups) via electrophilic substitution or metal-mediated coupling.
    Purification is achieved using column chromatography (e.g., 20% EtOAc/hexane eluent), with yields ranging from 68% to 91% depending on substituents .

Q. What spectroscopic techniques are employed to characterize this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.15–6.71 ppm, ester carbonyl at δ 162.7 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
  • HRMS : Confirms molecular formula (e.g., C₁₈H₁₇ClN₂O₂ requires 351.0876; observed 351.0878) .
  • Melting Point Analysis : Validates purity (e.g., 129–134°C for tert-butyl derivatives) .

Q. How is crystallographic data used to confirm the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example:

  • Interplanar angles : Carboxylate groups may twist ~55.6° from the imidazo[1,5-a]pyridine plane.
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Ammonium chloride (NH₄Cl) in solvent-free conditions enhances yield in multicomponent reactions (e.g., from 76% to 95% for dihydrotetrazolo[1,5-a]pyrimidines) .
  • Temperature Control : Reactions at 80–100°C minimize side products.
  • Workup Strategies : Extraction with dichloromethane and drying over Na₂SO₄ improves recovery .

Table 1 : Catalyst Efficiency in Pyrimidine Synthesis (Adapted from )

CatalystYield (%)Purity (%)
NH₄Cl9599
H₂SO₄7885
No Catalyst4570

Q. How can contradictions in spectroscopic data be resolved?

  • Comparative Analysis : Cross-check NMR shifts with structurally similar derivatives (e.g., tert-butyl vs. isopropyl esters) .
  • Purity Verification : Use HPLC or TLC to confirm absence of byproducts.
  • DFT Calculations : Predict 13C NMR chemical shifts to validate assignments .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions?

  • Electrophilic Aromatic Substitution : Chlorine directs reactivity to the 7-position due to its electron-withdrawing effect.
  • Steric Effects : Bulky ester groups (e.g., tert-butyl) favor cyclization at less hindered positions .
  • Kinetic Control : Faster formation of imidazo[1,5-a]pyridine intermediates under mild acidic conditions .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Chlorine enhances lipophilicity and membrane permeability, while ester groups allow prodrug strategies.
  • SAR Studies : Compare with analogs like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate; cyano groups increase kinase inhibition potency .

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